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molecular formula C9H10N2 B8604527 2,4,6-Trimethylnicotinonitrile

2,4,6-Trimethylnicotinonitrile

Cat. No. B8604527
M. Wt: 146.19 g/mol
InChI Key: IXNIRSLLBBBXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601736B2

Procedure details

2-chloro-4,6-dimethyl-nicotinonitrile (700 mg, 4.201 mmol) and Pd(PPh3)4 (243 mg, 0.210 mmol) were dissolved in 20 mL of anhydrous THF, added with methylzinc chloride (2M CH3ZnCl/THF, 12.6 mL, 25.21 mmol) and refluxed for about 40 hours under the nitrogen atmosphere. The mixture was added to a saturated EDTA solution (50 mL), and neutralized with potassium carbonate while stirring at 0° C. and then extracted twice with 150 mL of methylene chloride. The resulting organic layer was dried using anhydrous sodium sulfate, filtered and concentrated. A silica gel column chromatography (25% EtOAc/Hexanes) was performed on the resulting residue and 535 mg (87%) of 2,4,6-trimethyl-nicotinonitrile was obtained in white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
243 mg
Type
catalyst
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5].[Cl-].C[Zn+].[CH2:15](N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:15][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5] |f:1.2,4.5.6,^1:49,51,70,89|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=N1)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
243 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
[Cl-].C[Zn+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 40 hours under the nitrogen atmosphere
Duration
40 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 150 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C#N)C(=CC(=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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